molecular formula C6H4Cl2O4S2 B125464 Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate CAS No. 158439-31-7

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No. B125464
M. Wt: 275.1 g/mol
InChI Key: GDKPWFMFFKPATJ-UHFFFAOYSA-N
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Description

“Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C6H4Cl2O4S2 . It is primarily used as a reagent in organic synthesis . It belongs to the family of organosulfur compounds, which often exhibit unique reactivity .


Molecular Structure Analysis

The molecular weight of “Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is 275.1 g/mol . The InChI code is 1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3 . The Canonical SMILES is COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl .


Physical And Chemical Properties Analysis

“Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is a solid at room temperature . It has a XLogP3-AA value of 2.8, indicating its lipophilicity . It has zero hydrogen bond donors and five hydrogen bond acceptors .

Scientific Research Applications

Application in Pharmaceutical and Herbicide Production

Methyl 3 - chlorosulfonyl - thiophene - 2 - carboxylate serves as an intermediate in the production of pharmaceuticals and herbicides. Its production heavily utilizes acetic acid as a solvent. The recovery and reuse of acetic acid from the process effluent are challenging due to the presence of multiple components. However, extraction methods have shown effectiveness in acetic acid recovery, allowing for its reuse (Wang Tian-gui, 2006).

Chemical Synthesis and Transformation

  • Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, related to the subject compound, demonstrate potential in chemical synthesis, particularly in the formation of thiophene-2,4-diols, which subsequently yield various derivatives including 3,5-dialkoxythiophene-2-carboxylic acids (C. Corral & J. Lissavetzky, 1984).
  • The compound, in the form of methyl thiophene-2-carboxylate, is also utilized in the synthesis of long-chain esters with remote hydroxyl and carboxyl groups. These compounds have applications in antiarthritis agents and other medicinal areas (Yang, Nandy, Selvakumar & Fang, 2000).

Novel Compound Synthesis

  • Functional derivatives of thiophene, similar to the subject compound, have been synthesized for various applications. For example, the nitration of certain thiophene derivatives has yielded nitro derivatives that can have practical applications in chemical industries (V. Shvedov, V. K. Vasil'eva, O. Romanova & A. Grinev, 1973).
  • The reactivity of thiophene-2-carboxanilides and its derivatives with chlorosulfonic acid leads to various novel compounds, showcasing the versatility of thiophene derivatives in synthetic chemistry (R. El-Sayed, 1998).

Catalysis and Reaction Studies

  • Studies on the synthesis of substituted benzo[b]thiophenes involve thiophenyl-acetals and ketones, demonstrating the role of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate in facilitating complex chemical reactions (Patrick A. Pié & L. Marnett, 1988).
  • Thiophene derivatives like methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate are essential in nucleophilic substitution reactions, providing a pathway to synthesize thieno-anellated heterocycles (I. Puschmann & T. Erker, 1993).

Safety And Hazards

“Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate” is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKPWFMFFKPATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446562
Record name methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

CAS RN

126910-68-7, 158439-31-7
Record name Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126910-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester
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